Sunitinib - 557795-19-4

Sunitinib

Catalog Number: EVT-282818
CAS Number: 557795-19-4
Molecular Formula: C22H27FN4O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sunitinib is a multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and antineoplastic properties. [] It acts by inhibiting the activity of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression. [] These receptors include:

  • Platelet-derived growth factor receptors (PDGFRα and PDGFRβ): Involved in cell proliferation and survival. [, ]
  • Vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3): Play a crucial role in angiogenesis. [, ]
  • Stem cell factor receptor (c-KIT): Contributes to tumor growth and survival. [, ]
  • Fms-like tyrosine kinase 3 (FLT3): Implicated in hematopoietic cell proliferation and survival. []
  • Colony stimulating factor 1 receptor (CSF1R): Regulates the differentiation and function of macrophages. []
  • Receptor tyrosine kinase rearranged during transfection (RET): Involved in cell growth and survival. [, ]
Mechanism of Action
  • Inhibition of PDGFR signaling: Sunitinib's inhibition of PDGFRα and PDGFRβ disrupts signaling pathways that promote tumor cell proliferation, survival, and pericyte recruitment, leading to reduced tumor growth and vascular stability. [, ]
  • Inhibition of VEGFR signaling: Blocking VEGFR1, VEGFR2, and VEGFR3 signaling by sunitinib inhibits endothelial cell proliferation, migration, and survival, leading to suppression of angiogenesis and reduced tumor vascularization. [, , ]
  • Inhibition of other RTKs: Sunitinib also inhibits other RTKs, such as c-KIT, FLT3, CSF1R, and RET, which play various roles in tumor growth, survival, and immune regulation. [, , ]
Applications
  • Preclinical Studies: Sunitinib has been extensively studied in preclinical models of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, breast cancer, lung cancer, colon cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have investigated sunitinib's efficacy as a single agent and in combination with other therapies, such as chemotherapy, radiotherapy, and immunotherapy.
  • Mechanism of Action Studies: Researchers have employed various techniques, including gene expression analysis, protein array analysis, and phosphoproteomic profiling, to unravel the complex mechanisms underlying sunitinib's antitumor effects. [, , , ] These studies have identified key signaling pathways and molecular targets involved in sunitinib's activity and resistance mechanisms.
  • Drug Resistance Studies: The development of resistance to sunitinib is a major challenge in its clinical application. Preclinical models of sunitinib resistance have been developed to understand the underlying mechanisms and identify potential strategies to overcome resistance. [, , ]
  • Biomarker Discovery: Research efforts have focused on identifying biomarkers that predict response to sunitinib therapy or the development of resistance. [, ] These biomarkers may include genetic variations in drug metabolizing enzymes (e.g., UGT1A1), expression levels of specific proteins (e.g., IL-8, Axl), or alterations in cellular metabolic pathways. [, , ]
  • Combination Therapy Development: Sunitinib's ability to modulate multiple signaling pathways and target both tumor and tumor microenvironment components makes it a promising candidate for combination therapies. [, , ] Preclinical studies have explored the synergistic effects of sunitinib with chemotherapy, radiotherapy, immunotherapy, and other targeted therapies.
Future Directions
  • Overcoming Resistance: Developing strategies to overcome resistance to sunitinib remains a crucial area of research. [] This includes identifying new targets for combination therapies, developing novel sunitinib analogs with improved efficacy and reduced resistance potential, and exploring strategies to modulate the tumor microenvironment to enhance sunitinib's activity.
  • Personalized Medicine: Utilizing pharmacogenetic and biomarker information to personalize sunitinib therapy is a promising approach to improve treatment outcomes and minimize toxicity. [, ] This involves identifying genetic variations and biomarkers that predict response to sunitinib, as well as those associated with an increased risk of adverse effects.
  • Novel Applications: Exploring the potential applications of sunitinib in other disease settings, such as inflammatory and fibrotic disorders, is another area of interest. [] Sunitinib's ability to modulate inflammatory and angiogenic processes may have therapeutic benefits in these conditions.

Properties

CAS Number

557795-19-4

Product Name

Sunitinib

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1C(=C(N=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Solubility

25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Synonyms

5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
SU 011248
SU 11248
SU-011248
SU-11248
SU011248
SU11248
sunitinib
sunitinib malate
Sutent

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.